Carbamic acid, (4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-, ethyl ester
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Overview
Description
Carbamic acid, (4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-, ethyl ester is a chemical compound with the molecular formula C11H10N2O4 . This compound is known for its unique structure, which includes a pyrano[2,3-b]pyridine core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of carbamic acid, (4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-, ethyl ester can be achieved through several methods. One common approach involves the reaction of carbamoyl chlorides with alcohols . Another method includes the addition of alcohols to isocyanates . Industrial production methods often utilize multicomponent reactions (MCR) involving aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst .
Chemical Reactions Analysis
Carbamic acid, (4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium carbonate, ethanol, and aromatic aldehydes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reactions with aromatic aldehydes and malononitrile can yield polysubstituted 2-amino-4H-pyran-3-carbonitriles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological properties, including antibacterial and antifungal activities . Additionally, it is used in the development of new materials and specialty chemicals in the industry .
Mechanism of Action
The mechanism of action of carbamic acid, (4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Carbamic acid, (4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-, ethyl ester can be compared with other similar compounds, such as 4-oxo-4H-1-benzopyran-2-carboxylic acid and 4-oxo-4H-pyran-2-carboxylic acid . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its pyrano[2,3-b]pyridine core, which imparts distinct chemical and biological activities.
Properties
CAS No. |
61997-16-8 |
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Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
ethyl N-(4-oxopyrano[2,3-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H10N2O4/c1-2-16-11(15)13-9-6-8(14)7-4-3-5-12-10(7)17-9/h3-6H,2H2,1H3,(H,13,15) |
InChI Key |
FTNXFMLSPNACDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=O)C2=C(O1)N=CC=C2 |
Origin of Product |
United States |
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